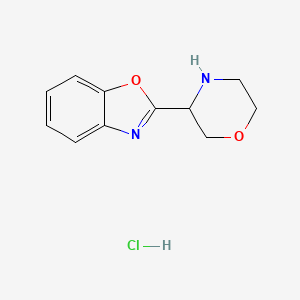

2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

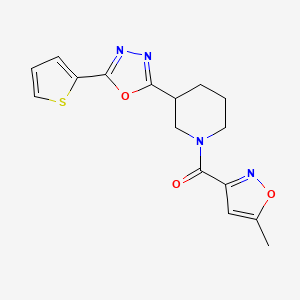

“2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride” is a chemical compound with the CAS Number: 2253630-68-9 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

Benzoxazoles, including “2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride”, can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis

The molecular weight of “2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride” is 240.69 . The IUPAC name is 2-(morpholin-3-yl)benzo[d]oxazole hydrochloride .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

“2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride” is a powder at room temperature .Scientific Research Applications

Antimicrobial Activities

A series of benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as yeasts like Candida species, demonstrating their potential in developing new antimicrobial agents (Temiz‐Arpacı et al., 2005). Another study on triazole derivatives containing a morpholine moiety revealed similar antimicrobial effectiveness, further underlining the versatility of morpholine-benzoxazole compounds in addressing microbial resistance (Sahin et al., 2012).

Synthesis and Chemical Properties

The synthesis processes for benzoxazole derivatives often involve novel methodologies that provide insights into the chemical properties of these compounds. For instance, a study on the synthesis of benzimidazoles containing piperazine or morpholine skeletons as glucosidase inhibitors showcased an efficient 'one-pot' method for preparing benzimidazoles with significant antioxidant activity (Özil et al., 2018). Another example includes the electrochemical synthesis of disulfides of 2-(benzo[d]thiazol(or oxazol)-2-ylamino)-5-morpholinobenzene thiols, highlighting a unique approach to creating disulfide bonds in benzoxazole derivatives (Esmaili & Nematollahi, 2013).

Biological Activity and Potential Applications

Beyond antimicrobial properties, benzoxazole derivatives have been explored for a variety of biological activities. For example, certain benzoxazole compounds have been studied for their potential as neurokinin-1 receptor antagonists, which could have implications in treating conditions like emesis and depression (Harrison et al., 2001). Additionally, the hypocholesterolemic and hypolipidemic activities of morpholine derivatives were investigated, indicating their potential in managing cholesterol levels and providing antiatherogenic benefits (Chrysselis et al., 2000).

Safety and Hazards

The safety information for “2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

2-morpholin-3-yl-1,3-benzoxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-10-8(3-1)13-11(15-10)9-7-14-6-5-12-9;/h1-4,9,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDRMQVVHFJGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholin-3-yl-1,3-benzoxazole;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2972534.png)

![(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2972537.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2972541.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2972542.png)

![4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2972543.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2972545.png)

![N-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2972552.png)